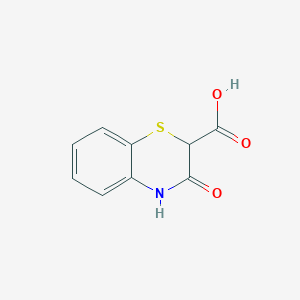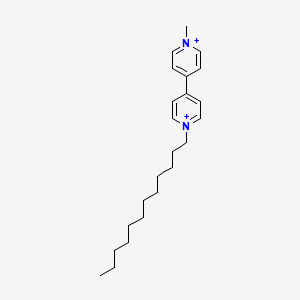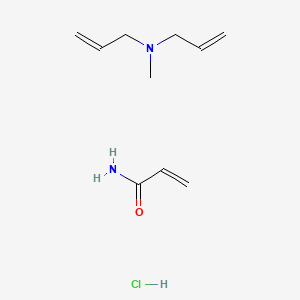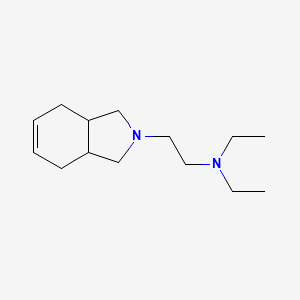
Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate is a complex organic compound primarily used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate involves multiple steps:
Diazotization: The process begins with the diazotization of 8-hydroxy-3,6-disulphonato-1-naphthylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-methylphenylamine under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The color change observed in pH indicators is due to the protonation and deprotonation of the azo groups, leading to different electronic configurations and, consequently, different colors. In biological systems, the compound can interact with cellular components, aiding in visualization and diagnosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxyphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate
- Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate
Uniqueness
The presence of specific functional groups, such as the methoxy and methyl groups, imparts unique properties to Tetrasodium 3-((1-hydroxy-6-((((4-((8-hydroxy-3,6-disulphonato-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulphonato-2-naphthyl)azo)-p-anisate, making it distinct from other similar compounds. These groups influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
71873-47-7 |
|---|---|
Molekularformel |
C37H26N6Na4O16S3 |
Molekulargewicht |
998.8 g/mol |
IUPAC-Name |
tetrasodium;3-[[1-hydroxy-6-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]-4-methoxybenzoate |
InChI |
InChI=1S/C37H30N6O16S3.4Na/c1-17-8-26(31(59-3)16-25(17)40-42-28-14-22(60(49,50)51)10-20-11-23(61(52,53)54)15-29(44)33(20)28)39-37(48)38-21-5-6-24-19(9-21)13-32(62(55,56)57)34(35(24)45)43-41-27-12-18(36(46)47)4-7-30(27)58-2;;;;/h4-16,44-45H,1-3H3,(H,46,47)(H2,38,39,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AGVQRJZBHGGNJE-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=CC(=C6)C(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


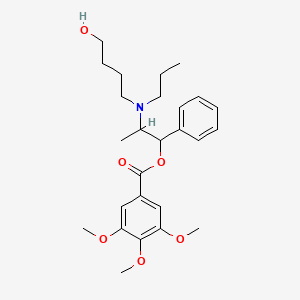
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
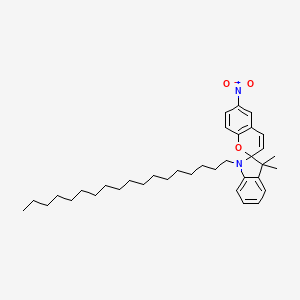
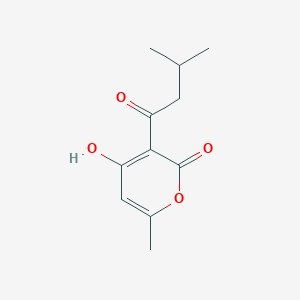

![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)

phosphanium bromide](/img/structure/B14465858.png)
